(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine

Catalog No.
S12556350
CAS No.
M.F
C11H21NO
M. Wt
183.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine

Product Name

(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine

IUPAC Name

N-(dicyclopropylmethyl)-1-methoxypropan-2-amine

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

InChI

InChI=1S/C11H21NO/c1-8(7-13-2)12-11(9-3-4-9)10-5-6-10/h8-12H,3-7H2,1-2H3

InChI Key

AYPLQOHZCKEQEA-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(C1CC1)C2CC2

(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine is an organic compound characterized by the presence of a dicyclopropylmethyl group and a methoxypropan-2-yl amine moiety. Its molecular formula is C11H21NOC_{11}H_{21}NO, indicating it consists of 11 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its unique structural features.

, typical of amines and alkyl groups:

  • Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Alkylation Reactions: The nitrogen atom can also be alkylated further, leading to quaternary ammonium compounds.

The synthesis of (Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine can be achieved through several methods:

  • Direct Amination: Dicyclopropylmethyl halides can be reacted with 1-methoxypropan-2-amine under basic conditions to yield the target compound.
  • Reductive Amination: This method involves the reaction of a carbonyl compound with dicyclopropylmethyl amine in the presence of reducing agents like sodium cyanoborohydride.
  • Stepwise Synthesis: Starting from simpler precursors, the compound can be synthesized through a series of reactions involving alkylation and amination steps.

(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine has potential applications in:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific receptors or enzymes.
  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules in organic chemistry.
  • Material Science: The compound may also find uses in developing advanced materials due to its unique physical properties.

Interaction studies involving (Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine are essential for understanding its potential biological effects. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to various biological targets such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound influences biochemical pathways or cellular processes.
  • Toxicology Studies: Assessing any potential toxic effects associated with exposure to this compound.

Several compounds share structural characteristics with (Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Methoxypropan-2-amineC4H11NOC_4H_{11}NOSimpler structure; lacks dicyclopropyl group
DicyclopropylamineC9H17NC_9H_{17}NContains only dicyclopropyl groups; no methoxy group
(1-Methoxypropan-2-YL)(1-phenylpropyl)amineC13H21NOC_{13}H_{21}NOContains phenyl group; different substituents

Uniqueness: The uniqueness of (Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine lies in its combination of a bulky dicyclopropyl group and a methoxypropan-2-yl amine moiety, which may confer distinct physical and chemical properties compared to other similar compounds. This distinctive structure could lead to unique interactions in biological systems, making it an interesting subject for further research in medicinal chemistry and pharmacology.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

183.162314293 g/mol

Monoisotopic Mass

183.162314293 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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